molecular formula C21H24N2O4 B269161 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Cat. No. B269161
M. Wt: 368.4 g/mol
InChI Key: LPDAAAWNDUFZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCCA belongs to the class of amide compounds and is synthesized by a specific method, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPCCA.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as to modulate the activity of specific receptors involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-tumor activities. 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has also been shown to modulate the activity of specific proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function.

Advantages and Limitations for Lab Experiments

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the research and development of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, including the synthesis of novel derivatives with improved activity and selectivity, the identification of specific molecular targets for 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to better understand the mechanism of action of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide and its potential side effects.
Conclusion:
In conclusion, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide and its derivatives for the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves the reaction of 4-methylphenol with 3-(4-morpholinylcarbonyl)benzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-methylphenoxy)propanamide. The final product is then purified through a series of steps, including recrystallization and column chromatography.

Scientific Research Applications

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic activities. In drug discovery, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been identified as a potential lead compound for the development of new drugs targeting specific molecular targets. In cancer research, 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been shown to exhibit anti-proliferative effects on cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2O4/c1-15-6-8-19(9-7-15)27-16(2)20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24)

InChI Key

LPDAAAWNDUFZQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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